molecular formula C12H27BrSn B074636 Tributyltin bromide CAS No. 1461-23-0

Tributyltin bromide

Cat. No. B074636
CAS RN: 1461-23-0
M. Wt: 370 g/mol
InChI Key: FVRKTAOFDKFAMI-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tributyltin bromide (TBTB) is an organotin compound that is widely used in a variety of applications, including as a biocide in antifouling coatings, as a fungicide and as a preservative in food products. It is a potent and persistent environmental pollutant and has been linked to a variety of adverse health effects, including endocrine disruption, reproductive toxicity, and carcinogenicity. As such, it has been subject to increasing regulatory scrutiny and is now banned in many countries.

Scientific Research Applications

  • Chemical Synthesis and Reactions : TBT acts as a reagent in palladium-catalyzed reactions with organic halides, facilitating the synthesis of ketones (Kosugi et al., 1987). Additionally, TBT oxide is used in mild, neutral oxygen transfer processes to convert primary organic iodides and bromides into alcohols (Gingras & Chan, 1989).

  • Endocrine Disruption and Toxicological Impact : TBT is known to be an endocrine disruptor and has been found to adversely affect bone health, such as impairing the adipo-osteogenic balance in bone marrow and affecting femoral cortical architecture (Mingjun Li et al., 2021). It also impacts Leydig cell regeneration in rat testes, affecting steroidogenesis-related proteins and inhibiting cell proliferation (Xiaolong Wu et al., 2017).

  • Neurotoxicity and Cell Death : Research demonstrates TBT's neurotoxic effects, such as inducing glutamate excitotoxicity in rat cortical neurons, which leads to cell death via pathways involving ERK phosphorylation and p38 activation (Y. Nakatsu et al., 2006). Similarly, in PC12 cells, TBT-induced cell death is mediated by calpain, a calcium-dependent protease (Y. Nakatsu et al., 2006).

  • Environmental Impact and Detection : TBT is a marine biocide used in antifouling paints, which has raised concerns about its toxicological and ecotoxicological properties. Its effects on organisms such as fishes and mollusks have been documented, including altered steroid metabolism and reproductive toxicity (E. Oberdörster et al., 1998). Methods for detecting TBT and its degradation products in environmental samples have also been developed using techniques like gas chromatography/mass spectrometry (J. Greaves & M. Unger, 1988).

Mechanism of Action

Target of Action

Tributyltin bromide primarily targets the nuclear retinoid-X receptor (RXR) and peroxisome proliferator-activated receptor γ (PPARγ) . These receptors play a crucial role in regulating gene expression, cellular differentiation, and metabolic homeostasis .

Mode of Action

This compound interacts with its targets, RXR and PPARγ, forming heterodimers . This interaction is considered the molecular initiating event (MIE) that triggers a cascade of changes at the cellular level .

Biochemical Pathways

The interaction of this compound with RXR and PPARγ alters a range of reproductive, developmental, and metabolic pathways . It also induces vascular dysfunction, likely due to endothelial dysfunction and morphological changes in the vascular wall .

Pharmacokinetics

It’s known that the compound can be easily absorbed by mammals through ingestion .

Result of Action

The action of this compound results in a variety of effects at the organism level. It has been recognized as an endocrine-disrupting chemical (EDC) that can affect reproductive, developmental, and metabolic processes . In addition, it has been shown to induce vascular dysfunction, likely due to endothelial dysfunction and morphological changes in the vascular wall .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, it has been found to be very bioaccumulative, with whole fish bioconcentration factors in the range of 2000–50,000 L/kg . Furthermore, its cytotoxic effects have become a major concern since their discovery in the 1970s .

Safety and Hazards

Tributyltin bromide is harmful in contact with skin and causes skin irritation. It may cause respiratory irritation and serious eye irritation. It may damage fertility and the unborn child. It also causes damage to organs through prolonged or repeated exposure .

Biochemical Analysis

Biochemical Properties

Tributyltin bromide interacts with several biomolecules, including the nuclear retinoid-X receptor (RXR) and peroxisome proliferator-activated receptor γ (PPARγ) . These interactions play a crucial role in various biochemical reactions. This compound can also be metabolized sequentially by cytochrome P450 (CYP450) enzymes to dibutyl- and monobutyltin .

Cellular Effects

This compound has been shown to have detrimental effects on the cardiovascular system . It crosses the cell membrane and damages the endothelium and the smooth muscle cells . It induces vascular dysfunction, likely due to endothelial dysfunction and morphological changes in the vascular wall .

Molecular Mechanism

The primary endocrine mechanism of action of this compound involves interactions with the nuclear retinoid-X receptor (RXR) and peroxisome proliferator-activated receptor γ (PPARγ), and their heterodimers . This molecular initiating event alters a range of reproductive, developmental, and metabolic pathways at the organism level .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound exposure has been shown to reduce rat weight gain and decrease the serum triglyceride level . It also fluctuates linoleic acid metabolism and glycerophospholipid metabolism in the liver .

Dosage Effects in Animal Models

In an experimental rodent model, small doses of this compound (100 and 500 ng/kg/bw/day for 15 days) modified the vascular reactivity in aorta, mesenteric and coronary arteries . This was followed by smooth muscle cell atrophy, increased collagen deposition, and fibrin accumulation .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized sequentially by cytochrome P450 (CYP450) enzymes to dibutyl- and monobutyltin .

Subcellular Localization

It is known to interact with nuclear receptors, suggesting that it may localize to the cell nucleus .

properties

IUPAC Name

bromo(tributyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C4H9.BrH.Sn/c3*1-3-4-2;;/h3*1,3-4H2,2H3;1H;/q;;;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVRKTAOFDKFAMI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27BrSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501023072
Record name Bromo(tributyl)stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501023072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1461-23-0
Record name Bromotributylstannane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1461-23-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tributyltin bromide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202816
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bromo(tributyl)stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501023072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tributyltin bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.509
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIBUTYLTIN BROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9LLL4VJ24O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tributyltin bromide
Reactant of Route 2
Tributyltin bromide
Reactant of Route 3
Reactant of Route 3
Tributyltin bromide
Reactant of Route 4
Reactant of Route 4
Tributyltin bromide
Reactant of Route 5
Tributyltin bromide
Reactant of Route 6
Tributyltin bromide

Q & A

Q1: What are the known mechanisms of action of Tributyltin Bromide on biological systems?

A1: [] this compound has been shown to inhibit various enzymes crucial for cardiac function. It inhibits Na+,K+-ATPase, [3H]ouabain binding, K+-activated p-nitrophenyl phosphatase (K+-PNPPase), and both oligomycin-sensitive (OS) and oligomycin-insensitive (OI) Mg2+-ATPase in a concentration-dependent manner. These inhibitions suggest interference with the sodium pump activity and ATP synthesis, potentially impacting cardiac adrenergic function. Furthermore, research suggests this compound may affect calcium ion transport associated with cAMP-dependent protein phosphorylation in rat cardiac sarcoplasmic reticulum. []

Q2: How does this compound impact cell viability, and is this affected by P-glycoprotein expression?

A2: [] Research indicates that this compound, alongside other triorganotin derivatives, can induce cell death in L1210 mice leukemia cells at submicromolar concentrations. Interestingly, this cytotoxic effect is observed regardless of P-glycoprotein (P-gp) overexpression. This suggests that this compound could potentially be useful in treating malignancies that have developed multidrug resistance (MDR) due to P-gp overexpression.

Q3: Are there differences in the effects of various triorganotin compounds on cell viability?

A3: [] Yes, studies have shown variations in the effects of different triorganotin compounds on cell viability. For instance, while both this compound and Tributyltin Chloride demonstrate greater efficacy against L1210 cells with P-gp overexpression, Tributyltin Iodide and Triphenyltin Isothiocyanate show a more potent effect on P-gp negative cells. These differences highlight the importance of the specific substituents on the tin atom in influencing biological activity.

Q4: What is the stability of this compound in different environments?

A4: [] While this compound exhibits stability, research shows it is less stable than Tributyltin Chloride in aqueous sodium bromide solutions exposed to sunlight and in seawater without UV light. [] This suggests that environmental factors like light and salinity can impact its degradation.

Q5: What are the environmental concerns associated with this compound?

A6: [] this compound, like other organotin compounds, raises environmental concerns due to its potential toxicity to aquatic organisms. Research specifically highlights its lower stability in seawater compared to Tributyltin Chloride, indicating a potential for faster degradation and release of potentially harmful breakdown products into the marine environment.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.